molecular formula C30H60 B12663940 Dec-1-ene;dodec-1-ene;oct-1-ene CAS No. 158562-62-0

Dec-1-ene;dodec-1-ene;oct-1-ene

Cat. No.: B12663940
CAS No.: 158562-62-0
M. Wt: 420.8 g/mol
InChI Key: SZUATWNVYXOZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Dodecene, polymer with 1-decene and 1-octene, is a synthetic polymer formed by the polymerization of 1-dodecene, 1-decene, and 1-octene. This polymer is known for its excellent thermal stability, low volatility, and high solubility, making it suitable for various industrial applications such as lubricants, adhesives, and coatings .

Preparation Methods

The synthesis of 1-dodecene, polymer with 1-decene and 1-octene, typically involves a catalytic polymerization process. The monomers 1-dodecene, 1-decene, and 1-octene are polymerized in the presence of a catalyst, such as a titanium complex or a borate catalyst, under controlled conditions. The reaction is carried out in a solvent like n-hexane, and the polymerization can be conducted at low temperatures to achieve high molecular weight polymers with low polydispersity indices . Industrial production methods often involve the use of advanced catalysts and optimized reaction conditions to ensure high yield and quality of the polymer .

Chemical Reactions Analysis

1-Dodecene, polymer with 1-decene and 1-octene, undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

1-Dodecene, polymer with 1-decene and 1-octene, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-dodecene, polymer with 1-decene and 1-octene, involves the polymerization of the monomers through a catalytic process. The catalyst facilitates the formation of polymer chains by enabling the addition of monomer units. The molecular targets and pathways involved in the polymerization process include the activation of the monomers and the propagation of the polymer chains .

Comparison with Similar Compounds

1-Dodecene, polymer with 1-decene and 1-octene, can be compared with other similar compounds such as:

    1-Dodecene, polymer with 1-decene and 1-octene, hydrogenated: This compound is similar but undergoes hydrogenation, resulting in a polymer with different properties.

    1-Dodecene, trimer with 1-decene, hydrogenated: This compound is a trimer and has different molecular weight and properties compared to the polymer.

    Hydrogenated dimerization products of 1-decene, 1-dodecene, and 1-octene: These compounds are dimers and have distinct properties due to their lower molecular weight.

1-Dodecene, polymer with 1-decene and 1-octene, stands out due to its unique combination of monomers, resulting in a polymer with specific properties suitable for various applications.

Properties

CAS No.

158562-62-0

Molecular Formula

C30H60

Molecular Weight

420.8 g/mol

IUPAC Name

dec-1-ene;dodec-1-ene;oct-1-ene

InChI

InChI=1S/C12H24.C10H20.C8H16/c1-3-5-7-9-11-12-10-8-6-4-2;1-3-5-7-9-10-8-6-4-2;1-3-5-7-8-6-4-2/h3H,1,4-12H2,2H3;3H,1,4-10H2,2H3;3H,1,4-8H2,2H3

InChI Key

SZUATWNVYXOZEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=C.CCCCCCCCC=C.CCCCCCC=C

Related CAS

158562-62-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.